![molecular formula C16H17N3O B5721286 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone
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Overview
Description
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-490 and is a potent inhibitor of the Janus kinase (JAK) family of enzymes.
Mechanism of Action
AG-490 inhibits the JAK family of enzymes by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine and growth factor signaling.
Biochemical and physiological effects:
AG-490 has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AG-490 in lab experiments is its potency and specificity for the JAK family of enzymes. However, one of the limitations is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Future Directions
For research on AG-490 include the development of more potent and selective JAK inhibitors, investigation of its use in combination with other therapeutic agents, and elucidation of its molecular mechanisms of action.
Synthesis Methods
The synthesis of AG-490 involves a multi-step process that includes the condensation of 2-methyl-2-oxazoline with 2-aminobenzimidazole to form 1-methyl-2-(1-methyl-1H-benzimidazol-2-yl)oxazolidine. This intermediate is then reacted with 3-bromo-1-propanone to form AG-490.
Scientific Research Applications
AG-490 has been extensively studied for its potential applications in various fields such as cancer research, immunology, and inflammation. It has been shown to inhibit the JAK family of enzymes, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cytokine and growth factor signaling, which can be beneficial in the treatment of various diseases.
properties
IUPAC Name |
1-[1-methyl-5-(1-methylbenzimidazol-2-yl)pyrrol-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-4-15(20)11-9-14(18(2)10-11)16-17-12-7-5-6-8-13(12)19(16)3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGQDXKNNITIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C(=C1)C2=NC3=CC=CC=C3N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone |
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